molecular formula C13H24N2O3 B6623066 tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate

tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate

Cat. No.: B6623066
M. Wt: 256.34 g/mol
InChI Key: CYWIVTLXZITRMD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Various nucleophiles like amines, alcohols, under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted carbamates.

Mechanism of Action

Comparison with Similar Compounds

  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Comparison:

Uniqueness: tert-Butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group enhances its reactivity and potential therapeutic applications .

Properties

IUPAC Name

tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-10(16)15-8-6-13(5,7-9-15)14-11(17)18-12(2,3)4/h6-9H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWIVTLXZITRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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